molecular formula C8H12O B15127929 1-{Bicyclo[1.1.1]pentan-1-yl}propan-1-one

1-{Bicyclo[1.1.1]pentan-1-yl}propan-1-one

Cat. No.: B15127929
M. Wt: 124.18 g/mol
InChI Key: CFNXTSMGZVQWGF-UHFFFAOYSA-N
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Description

1-{Bicyclo[1.1.1]pentan-1-yl}propan-1-one is a unique organic compound characterized by its bicyclo[1.1.1]pentane core structure. This compound, with the molecular formula C_8H_12O, is known for its rigid and highly strained bicyclic framework, which imparts distinct chemical properties and reactivity. The bicyclo[1.1.1]pentane motif is often explored in various fields of chemistry due to its potential as a bioisostere and its ability to introduce three-dimensionality into molecules .

Chemical Reactions Analysis

1-{Bicyclo[1.1.1]pentan-1-yl}propan-1-one undergoes a variety of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-{Bicyclo[1.1.1]pentan-1-yl}propan-1-one involves its interaction with various molecular targets and pathways. The rigid bicyclic structure allows it to act as a bioisostere, mimicking the spatial arrangement of other functional groups such as phenyl rings. This property enables the compound to bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

1-{Bicyclo[1.1.1]pentan-1-yl}propan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to combine the rigidity of the bicyclo[1.1.1]pentane core with the reactivity of the ketone functional group, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

1-(1-bicyclo[1.1.1]pentanyl)propan-1-one

InChI

InChI=1S/C8H12O/c1-2-7(9)8-3-6(4-8)5-8/h6H,2-5H2,1H3

InChI Key

CFNXTSMGZVQWGF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C12CC(C1)C2

Origin of Product

United States

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